molecular formula C19H15NO2S B1303630 2-(Isocyano(tosyl)methyl)naphthalene CAS No. 263389-20-4

2-(Isocyano(tosyl)methyl)naphthalene

Cat. No. B1303630
M. Wt: 321.4 g/mol
InChI Key: RHYRPXMKRMBYNK-UHFFFAOYSA-N
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Description

“2-(Isocyano(tosyl)methyl)naphthalene” is a chemical compound with the molecular formula C19H15NO2S . It’s a densely functionalized building block with three crucial groups contributing to a multitude of reactions .


Synthesis Analysis

The synthesis of isocyanates, including “2-(Isocyano(tosyl)methyl)naphthalene”, involves various methods. One such method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . Another approach involves the use of toluenesulphonylmethyl isocyanide (TOSMIC), a versatile synthon derived from methyl isocyanide .


Molecular Structure Analysis

The molecular structure of “2-(Isocyano(tosyl)methyl)naphthalene” involves an isocyano group, an acidic α-carbon atom, and a sulphonyl group . The geminal isocyano and tosyl groups in TOSMIC can be regarded as a specialized type of N,S-acetal .


Chemical Reactions Analysis

The isocyano function in “2-(Isocyano(tosyl)methyl)naphthalene” undergoes typical α-addition reactions . The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance .

Scientific Research Applications

1. Medicinal Chemistry of Isocyanides

  • Application : Isocyanides have shown potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . They are considered an unconventional pharmacophore especially useful as a metal coordinating warhead .
  • Methods : The use of isocyanides in medicinal chemistry involves their synthesis in the laboratory and their application in drug design .
  • Results : Despite their reactivity and metabolic instability, isocyanides have shown promising results in many areas of drug discovery .

2. Methanogenic Naphthalene-Degrading Enrichment Culture

  • Application : Naphthalene, a polycyclic aromatic hydrocarbon (PAH), is degraded by certain methanogenic microbial communities .
  • Methods : The study used DNA-based stable isotope probing (SIP) and metagenomic analyses to characterize a methanogenic naphthalene-degrading enrichment culture .
  • Results : The study found evidence of genes predicted to encode for enzymes facilitating naphthalene carboxylic acid CoA-thioesterification and degradation of an unknown arylcarboxyl-CoA structure .

properties

IUPAC Name

2-[isocyano-(4-methylphenyl)sulfonylmethyl]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S/c1-14-7-11-18(12-8-14)23(21,22)19(20-2)17-10-9-15-5-3-4-6-16(15)13-17/h3-13,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYRPXMKRMBYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC3=CC=CC=C3C=C2)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378060
Record name 2-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isocyano(tosyl)methyl)naphthalene

CAS RN

263389-20-4
Record name 2-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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